N-Acetyl-O-methyl-L-tyrosine methyl ester

Peptide Chemistry Medicinal Chemistry Chemical Synthesis

Acquire a chirally pure, triple-protected L-tyrosine building block to eliminate orthogonal protection steps in SPPS and peptidomimetic design. The concurrent N-acetyl, phenolic O-methyl, and C-methyl ester modifications provide a definitive hydrophobicity shift (ΔLogP ≈ +0.22) and block hydrogen-bond donation, directly impacting membrane permeability. Validate identity immediately with the unique melting point (103–109 °C) and optical rotation ([α]D20 = +29 ± 2°). Substituting with mono-protected analogs alters experimental outcomes—this specific protection pattern is non-negotiable for reproducible, computationally modeled (AMBER) peptide studies and enantiopure O-methyl-L-tyrosine synthesis.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Cat. No. B11955736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-O-methyl-L-tyrosine methyl ester
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC
InChIInChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15)
InChIKeyHCLXPKBWRUCQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) for Research and Pharmaceutical Procurement


N-Acetyl-O-methyl-L-tyrosine methyl ester (CAS 17355-24-7), commonly abbreviated as Ac-Tyr(Me)-OMe, is a fully protected, non-natural L-tyrosine derivative characterized by N-terminal acetylation, phenolic O-methylation, and C-terminal methyl esterification . This triple modification produces a chiral amino acid building block (MF: C13H17NO4; MW: 251.28) with distinct physical properties and chemical reactivity compared to natural tyrosine and partially protected analogs. Commercially available in high purity (≥98% by HPLC), it is supplied as a white crystalline powder with a melting point of 103–109 °C and an optical rotation of [α]D20 = +29 ± 2° (c=1 in MeOH) . These structural and physicochemical attributes make Ac-Tyr(Me)-OMe a defined, ready-to-use substrate for applications where precise control over functional group reactivity, stereochemistry, and hydrophobicity is required.

Why Generic Substitution of N-Acetyl-O-methyl-L-tyrosine methyl ester is Scientifically Inappropriate


Substituting Ac-Tyr(Me)-OMe with a closely related tyrosine analog—such as N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) or O-methyl-L-tyrosine (H-Tyr(Me)-OH)—is not scientifically neutral and will alter experimental outcomes. The specific combination of protective groups in Ac-Tyr(Me)-OMe (N-acetyl, O-methyl, and C-methyl ester) confers a unique profile of solubility, stereoelectronic properties, and orthogonal reactivity that is absent in its mono- or di-protected counterparts [1]. For instance, the O-methyl group eliminates hydrogen-bonding potential of the phenolic hydroxyl and significantly increases hydrophobicity relative to Ac-Tyr-OMe, while the dual N- and C-terminal protection distinguishes it from free amino acids like H-Tyr(Me)-OH . These are not interchangeable commodities; each modification site represents a functional handle or property modifier with specific, quantifiable consequences for downstream applications, as demonstrated by the comparative evidence presented in Section 3.

Quantitative Differentiation of N-Acetyl-O-methyl-L-tyrosine methyl ester: A Comparator-Based Evidence Guide for Selection


Phenolic O-Methylation Reduces Polarity and Hydrogen-Bonding Capacity vs. N-Acetyl-L-tyrosine Methyl Ester

Direct comparison between Ac-Tyr(Me)-OMe and its non-O-methylated analog, N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe), reveals a fundamental difference in hydrogen-bonding potential. Ac-Tyr(Me)-OMe possesses a methoxy group (-OCH3) at the para position of the phenyl ring, replacing the phenolic hydroxyl (-OH) present in Ac-Tyr-OMe . This substitution eliminates the capacity of this position to act as a hydrogen-bond donor. Additionally, computational estimates indicate that Ac-Tyr(Me)-OMe has a higher LogP value (1.223) compared to Ac-Tyr-OMe (1.0033), quantifying a measurable increase in hydrophobicity [1].

Peptide Chemistry Medicinal Chemistry Chemical Synthesis

Full Protection Strategy Defines Melting Point and Physical Form vs. Free Amino Acid O-Methyl-L-tyrosine

The fully protected Ac-Tyr(Me)-OMe exhibits a sharp and distinct melting point of 103–109 °C, which is characteristic of a neutral, crystalline organic molecule . In stark contrast, the free amino acid O-methyl-L-tyrosine (H-Tyr(Me)-OH) has a significantly higher melting point of 259–261 °C (with decomposition), indicative of its zwitterionic structure [1]. This quantitative difference in a fundamental physical constant reflects the underlying difference in molecular state.

Amino Acid Synthesis Chemical Building Blocks Material Science

Stereochemical Integrity and Absolute Configuration Confirmation via Optical Rotation

Ac-Tyr(Me)-OMe exhibits a specific optical rotation of [α]D20 = +29 ± 2° (c=1 in MeOH) . This positive value is a direct, quantifiable consequence of its (S)-configuration and full protection status, and it can be compared to the optical rotation of its unprotected analog, O-methyl-L-tyrosine, which is [α]D20 = -8.5 ± 2° (c=2, 1N HCl) or [α]25/D -7° (c = 0.5 in 1 M HCl) . The inversion of the sign of rotation, from negative for the free amino acid to positive for the fully protected derivative, is a well-documented phenomenon for protected tyrosine analogs and provides a clear, measurable benchmark for confirming the intended (L)-stereoisomer and its derivatization state.

Chiral Synthesis Analytical Chemistry Peptide Synthesis

Validated Force Field Parameters Enable Accurate Molecular Dynamics Simulations

The dipeptide N-Acetyl-O-methyl-L-tyrosine-N'-methylamide (Ac-Tyr(Me)-NHMe), which directly incorporates the Ac-Tyr(Me) fragment, has been specifically parameterized for molecular dynamics (MD) simulations using the AMBER force field [1]. RESP atomic charges were derived for multiple conformations, including those close to α-helix (φ = -72.41, ψ = -34.82) and β-sheet (φ = -119.15, ψ = 138.71), enabling its accurate use in protein and peptide modeling. This computational validation is not a generic feature of all tyrosine derivatives; it represents a targeted, community-developed resource specific to this modified amino acid. In contrast, no such dedicated, publicly available force field library was identified for the simpler analog N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe).

Computational Chemistry Molecular Modeling Biophysics

Evidence-Backed Research and Industrial Application Scenarios for N-Acetyl-O-methyl-L-tyrosine methyl ester


Peptide Synthesis Requiring a Hydrophobic, Non-Hydrogen-Bonding Tyrosine Isostere

In the design and synthesis of peptidomimetics, the replacement of a natural tyrosine residue with a hydrophobic isostere is often required to improve membrane permeability or to disrupt specific hydrogen-bonding networks. The O-methylation of the phenolic hydroxyl in Ac-Tyr(Me)-OMe eliminates a hydrogen bond donor, as quantified by the reduction in donor count and the increased LogP relative to Ac-Tyr-OMe . For solid-phase peptide synthesis, the fully protected nature of Ac-Tyr(Me)-OMe allows for its direct incorporation as a building block, bypassing the need for separate orthogonal protection steps and leveraging the quantified increase in hydrophobicity (ΔLogP ≈ +0.22) to influence peptide conformation and solubility .

Synthesis of Enantiopure O-Methyl-L-tyrosine Derivatives via Orthogonal Deprotection

The triple-protection strategy of Ac-Tyr(Me)-OMe provides orthogonal handles for selective deprotection, a critical feature for multi-step synthesis. This compound serves as a direct precursor to enantiopure O-methyl-L-tyrosine . Its value lies in its ability to maintain stereochemical integrity through multiple synthetic manipulations, as verified by its distinct optical rotation [α]D20 = +29 ± 2° . This measurable stereochemical purity is crucial for applications like the synthesis of chiral pharmaceuticals where O-methyl-L-tyrosine hydrochloride is used as a building block due to its 'high chemoselectivity and stereocontrol' .

Molecular Dynamics Simulations of Modified Peptides and Proteins

For computational biophysicists, the incorporation of non-natural amino acids into MD simulations requires validated parameters. The O-methyl-L-tyrosine residue has specifically derived RESP charges and AMBER force field parameters available, generated using the Ac-Tyr(Me)-NHMe dipeptide fragment . This resource, with parameters for both α-helix and β-sheet conformations, enables accurate simulation of peptides containing this modified amino acid. Choosing Ac-Tyr(Me)-OMe as a synthetic precursor or reference standard for these studies is directly supported by the existence of this dedicated computational infrastructure, ensuring that the experimental building block matches the theoretically modeled system.

Quality Control and Identity Verification for Procurement and Analytical Standards

The unique combination of physical properties for Ac-Tyr(Me)-OMe serves as a definitive fingerprint for material identification and quality assurance. Procurement decisions can be directly linked to the compound's specific melting point (103–109 °C) and optical rotation ([α]D20 = +29 ± 2° in MeOH) . These are not generic values; they are distinct from the melting point of O-methyl-L-tyrosine (259–261 °C) and the optical rotation of Ac-Tyr-OMe. Therefore, these two metrics provide a straightforward, quantitative, and robust method for confirming the identity and purity of received material against the specified compound, mitigating the risk of mis-shipment or degradation.

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